

Fendizoic Acid: A Comprehensive Technical Guide for Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Fendizoic acid	
Cat. No.:	B1329940	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, chemically known as 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a versatile building block in organic synthesis, primarily recognized for its role as a salt-forming agent in the pharmaceutical industry. Its unique structure, featuring a biphenyl backbone, a carboxylic acid, a ketone, and a phenolic hydroxyl group, offers multiple reaction sites for derivatization. This technical guide provides an in-depth overview of **fendizoic acid**, including its synthesis, physicochemical properties, and key applications, with a focus on its utility in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Introduction

Fendizoic acid is a synthetic organic compound that has gained prominence as a crucial intermediate in the preparation of active pharmaceutical ingredients (APIs).[1] Its ability to form stable salts with basic drug molecules is a key attribute, often employed to improve the physicochemical properties of APIs, such as solubility and stability. The most notable application is in the formulation of the antitussive agent levocloperastine fendizoate.[1] Beyond its use as a counter-ion, the rich functionality of **fendizoic acid** presents opportunities for its use as a scaffold in the design and synthesis of novel organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **fendizoic acid** is presented in the table below for quick reference.

Property	Value	Reference
IUPAC Name	2-(4-hydroxy-3- phenylbenzoyl)benzoic acid	[1]
CAS Number	84627-04-3	[1]
Molecular Formula	C20H14O4	[2][3]
Molecular Weight	318.32 g/mol	[2][3]
Melting Point	262-264 °C	[4]
Boiling Point	593.9 ± 50.0 °C (Predicted)	[4]
Appearance	White to pale yellow solid	[4]
Solubility	Slightly soluble in DMSO and methanol (with heating)	[4]

Synthesis of Fendizoic Acid

The primary route for the synthesis of **fendizoic acid** is the Friedel-Crafts acylation of 2-phenylphenol with phthalic anhydride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Synthesis Workflow

The logical workflow for the synthesis of **fendizoic acid** is depicted in the following diagram.

Caption: A flowchart illustrating the synthesis of **fendizoic acid**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **fendizoic acid** based on the principles of the Friedel-Crafts acylation.

Materials:

- 2-Phenylphenol
- Phthalic Anhydride
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Dichloromethane (CH₂Cl₂)
- · Hydrochloric Acid (HCl), 2M aqueous solution
- Deionized Water
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Toluene
- Ethanol

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-phenylphenol (1 equivalent) and anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
- To this suspension, add phthalic anhydride (1 equivalent) portion-wise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2M HCl.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a mixture of toluene and ethanol to afford pure fendizoic acid.

Expected Yield: A yield of approximately 42.4% has been reported for this reaction.

Spectroscopic Characterization

The structural elucidation of **fendizoic acid** is confirmed through various spectroscopic techniques. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~12.5 (s, 1H)	-СООН
~10.5 (s, 1H)	Ar-OH
7.2-8.2 (m, 12H)	Aromatic protons

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3300-2500 (broad)	O-H stretch (carboxylic acid)
~3200 (broad)	O-H stretch (phenol)
~1700	C=O stretch (carboxylic acid)
~1650	C=O stretch (ketone)
1600, 1480	C=C stretch (aromatic)
~1250	C-O stretch

Mass Spectrometry (MS)

Mass opeotromotry (mo)	
m/z	Assignment
318	[M]+
301	[M - OH]+
273	[M - COOH]+
241	[M - C ₆ H ₅ - CO] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Application in Drug Development: Levocloperastine Fendizoate

A primary application of **fendizoic acid** is in the preparation of levocloperastine fendizoate, an effective antitussive agent. **Fendizoic acid** acts as a chiral resolving agent and forms a stable, crystalline salt with the basic levocloperastine molecule.

Salt Formation Workflow

The process of forming the fendizoate salt of levocloperastine is outlined below.

Caption: A flowchart for the salt formation of levocloperastine fendizoate.

Experimental Protocol for Salt Formation

Materials:

- Levocloperastine (free base)
- Fendizoic Acid
- Acetone

Procedure:

- Dissolve levocloperastine (1 equivalent) in acetone in a round-bottom flask with stirring.
- In a separate flask, dissolve fendizoic acid (1 equivalent) in acetone, with gentle heating if necessary.
- Slowly add the **fendizoic acid** solution to the levocloperastine solution at room temperature.
- Stir the mixture for 1-2 hours. A precipitate of levocloperastine fendizoate will form.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid by vacuum filtration and wash with cold acetone.
- Dry the product under vacuum to obtain pure levocloperastine fendizoate.

Quantitative Data:

Reactant	Molar Ratio	Solvent	Reaction Time	Yield
Levocloperasti ne	1	Acetone	1-2 hours	>95%

| Fendizoic Acid | 1 | | | |

Conclusion

Fendizoic acid is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical industry. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material and a reliable salt-forming agent. This guide provides the essential technical information and detailed protocols to enable researchers and drug development professionals to effectively utilize **fendizoic acid** in their work. The provided workflows and quantitative data aim to streamline its application and foster further innovation in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fendizoic acid | 84627-04-3 | Benchchem [benchchem.com]
- 2. C20H14O4 Molecular formula [molbase.com]
- 3. Page loading... [guidechem.com]
- 4. Fendizoic acid | 84627-04-3 [chemicalbook.com]
- To cite this document: BenchChem. [Fendizoic Acid: A Comprehensive Technical Guide for Organic Synthesis and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329940#fendizoic-acid-as-a-building-block-inorganic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com